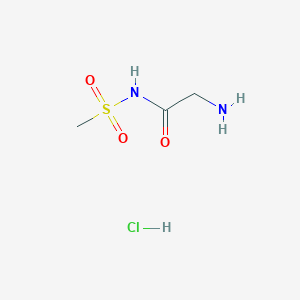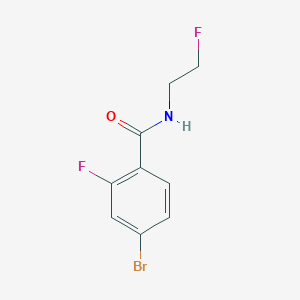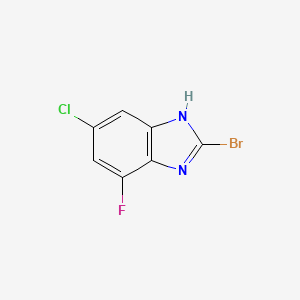![molecular formula C10H11BrFN B1383893 1-[(4-Bromo-3-fluorophenyl)methyl]azetidine CAS No. 1864231-20-8](/img/structure/B1383893.png)
1-[(4-Bromo-3-fluorophenyl)methyl]azetidine
Descripción general
Descripción
1-[(4-Bromo-3-fluorophenyl)methyl]azetidine is a chemical compound characterized by a bromine and fluorine atom on a benzene ring, which is attached to an azetidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-[(4-Bromo-3-fluorophenyl)methyl]azetidine can be synthesized through several methods, including:
Bromination and Fluorination: Starting with benzene, the compound undergoes bromination followed by fluorination to introduce the bromine and fluorine atoms at the appropriate positions on the benzene ring.
Azetidine Formation: The benzene ring with the bromine and fluorine atoms is then reacted with a suitable amine to form the azetidine ring.
Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the azetidine ring and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(4-Bromo-3-fluorophenyl)methyl]azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: Substitution reactions can introduce different functional groups onto the benzene ring or the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide, potassium hydroxide).
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.
Reduction Products: Reduced forms, such as alcohols or amines.
Substitution Products: Derivatives with different functional groups, such as halogenated or alkylated compounds.
Aplicaciones Científicas De Investigación
1-[(4-Bromo-3-fluorophenyl)methyl]azetidine has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1-[(4-Bromo-3-fluorophenyl)methyl]azetidine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to changes in cellular processes and signaling pathways.
Comparación Con Compuestos Similares
1-[(4-Bromo-3-fluorophenyl)methyl]azetidine is unique due to its specific combination of bromine and fluorine atoms on the benzene ring. Similar compounds include:
1-(4-Bromophenyl)azetidine: Lacks the fluorine atom.
1-(3-Fluorophenyl)azetidine: Lacks the bromine atom.
1-(4-Bromo-3-fluorophenyl)ethanol: Contains an additional hydroxyl group.
Propiedades
IUPAC Name |
1-[(4-bromo-3-fluorophenyl)methyl]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN/c11-9-3-2-8(6-10(9)12)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUJNAHDXVLBDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-n-(4-[(cyclohexylamino)sulfonyl]phenyl)propanamide](/img/structure/B1383812.png)

![Benzo[c]isothiazole-5-carbaldehyde](/img/structure/B1383814.png)

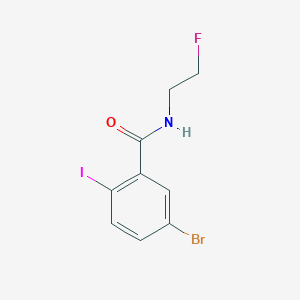
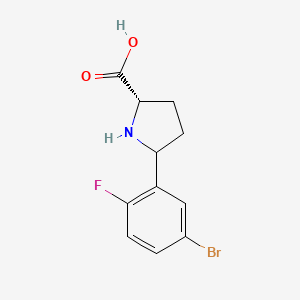
![2-[(4aR,7aS)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-N,N-dimethylacetamide dihydrochloride](/img/structure/B1383821.png)
![(4aR,7aS)-1-(3-methylbut-2-en-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383822.png)
